![molecular formula C14H15ClN2OS B2685368 3-chloro-N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]benzamide CAS No. 873010-73-2](/img/structure/B2685368.png)

3-chloro-N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

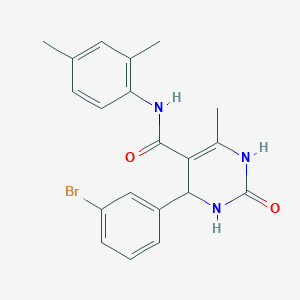

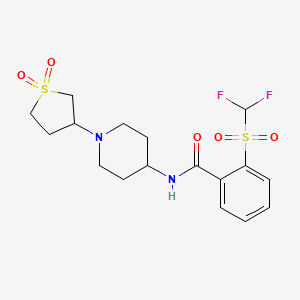

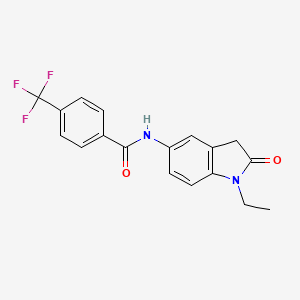

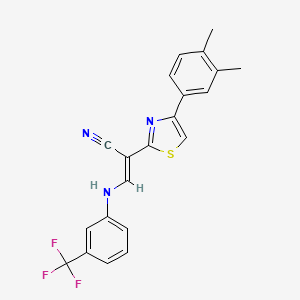

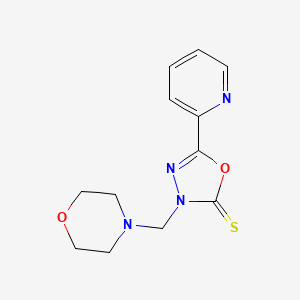

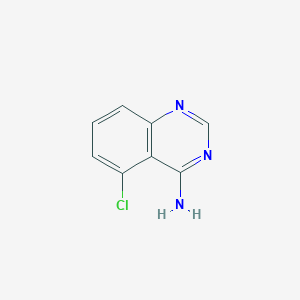

The compound “3-chloro-N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]benzamide” is a complex organic molecule. It contains a benzamide group, which consists of a benzene ring attached to an amide group. The amide group is further substituted with a 2,4-dimethyl-1,3-thiazol-5-yl ethyl group. The benzene ring is substituted at the 3rd position with a chlorine atom .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the 2,4-dimethyl-1,3-thiazol-5-yl ethyl group, followed by its attachment to the benzamide group. The chlorination of the benzene ring would likely be the final step .Molecular Structure Analysis

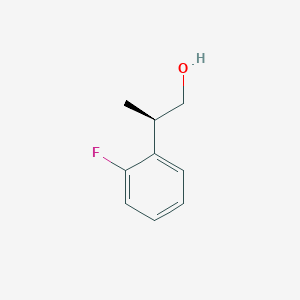

The benzamide portion of the molecule is planar due to the resonance in the amide group. The 2,4-dimethyl-1,3-thiazol-5-yl group is a five-membered ring containing nitrogen and sulfur atoms, which introduces some polarity to the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the electron-withdrawing chlorine atom and the electron-donating methyl groups on the thiazole ring. The amide group could undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of polar groups like amide and chlorine would increase its polarity and potentially its solubility in polar solvents. The aromatic ring and the thiazole ring could contribute to its stability .Aplicaciones Científicas De Investigación

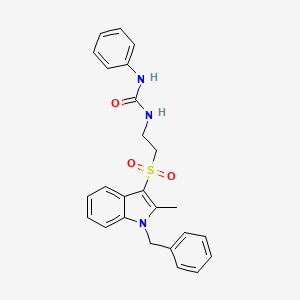

Synthesis and Activity of Benzamide Derivatives

Research has demonstrated the synthesis and activity of benzamide derivatives, highlighting their potential in anti-inflammatory applications. For example, Lynch et al. (2006) synthesized compounds derived from 2-aminothiazole and 2-amino-2-thiazoline, revealing that some derivatives showed anti-inflammatory activity across a specific concentration range without adverse effects on myocardial function (Lynch et al., 2006).

Novel Compounds Synthesis

Tang Li-jua (2015) focused on designing and synthesizing novel compounds by the cyclization of thioamide with 2-chloroacetoacetate, aiming for high yields and verifying the structures through various spectroscopic methods (Tang Li-jua, 2015).

Anticancer Evaluation of Benzamide Derivatives

Ravinaik et al. (2021) designed and synthesized a series of benzamide derivatives starting from 2-(4-methylphenyl)acetic acid, evaluating their anticancer activity against multiple cancer cell lines. These compounds exhibited moderate to excellent anticancer activities, comparing favorably with etoposide, a reference drug (Ravinaik et al., 2021).

Antimicrobial Activity and Structural Characterization

Priya et al. (2006) synthesized a new class of benzamide derivatives, incorporating different bioactive moieties and evaluating their antimicrobial efficacy. The compounds demonstrated significant antibacterial and antifungal activities, further characterized by single crystal X-ray studies (Priya et al., 2006).

Microwave-Assisted Synthesis and Anticancer Activity

Tiwari et al. (2017) explored the microwave-assisted synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives, evaluating their anticancer activity against several human cancer cell lines. The study highlighted promising compounds with significant anticancer potential, complemented by molecular docking and ADMET prediction studies (Tiwari et al., 2017).

Mecanismo De Acción

Direcciones Futuras

The future directions for this compound would depend on its intended use. If it’s a pharmaceutical compound, future research could focus on improving its efficacy and reducing side effects. If it’s used in chemical synthesis, research could focus on improving its reactivity or finding new reactions it can participate in .

Propiedades

IUPAC Name |

3-chloro-N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2OS/c1-9-13(19-10(2)17-9)6-7-16-14(18)11-4-3-5-12(15)8-11/h3-5,8H,6-7H2,1-2H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLTDTHNVGJXBTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)CCNC(=O)C2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-phenyl-4-[(2-pyrazinylamino)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B2685288.png)

![2-[[1-(1,3-Benzothiazole-6-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2685291.png)

![2-methyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2685292.png)

![2-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2685295.png)

![3-[2-(3-Chlorophenoxy)ethylcarbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2685303.png)

![1-(2-((4-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione](/img/structure/B2685304.png)